molecular formula C9H9F2NO B12429051 6-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine

6-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B12429051
M. Wt: 185.17 g/mol
InChI Key: ZWHVAEQQJDBFBA-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine is a compound of significant interest in the field of organic chemistry This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine can be achieved through several synthetic routes. One common method involves the difluoromethylation of a suitable precursor. This process typically requires the use of difluoromethylating agents such as TMSCF2H (trimethylsilyl difluoromethyl) in the presence of a catalyst. The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of metal-based catalysts, such as palladium or copper, can also enhance the efficiency of the difluoromethylation process .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated benzofuran oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The difluoromethyl group (CF2H) is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The amine group (NH2) can form hydrogen bonds with target molecules, facilitating binding and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific combination of functional groups and its benzofuran core. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

6-(difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H9F2NO/c10-9(11)5-1-2-6-7(12)4-13-8(6)3-5/h1-3,7,9H,4,12H2

InChI Key

ZWHVAEQQJDBFBA-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)C(F)F)N

Origin of Product

United States

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